CLOFLUMIDE

Antipsychotic Drug Discovery Dopamine D2 Antagonism Neuropsychopharmacology

Cloflumide is a tricyclic dibenzo[b,f]thiepine neuroleptic with a unique preclinical profile: noncataleptic dopamine D2 blockade at behaviorally active doses, higher antidopaminergic potency than clozapine, and neuroleptic activity mediated solely by the parent drug with zero active metabolite contribution. This eliminates pharmacokinetic-pharmacodynamic confounds inherent to agents with active metabolites, making it ideal for unambiguous PK-PD modeling and receptor occupancy studies. Its distinct SAR—2-chloro-7-fluoro substitution with a 4-carbamoylethyl-piperazine side chain—is unreplicated in any commercial neuroleptic, positioning Cloflumide as an essential comparator for D2 antagonist screening programs.

Molecular Formula C21H23ClFN3OS.CH4O3S
Molecular Weight 516.055
CAS No. 104821-36-5
Cat. No. B1140920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLOFLUMIDE
CAS104821-36-5
Molecular FormulaC21H23ClFN3OS.CH4O3S
Molecular Weight516.055
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cloflumide (CAS 104821-36-5) Procurement Guide: A Noncataleptic Tricyclic Neuroleptic


Cloflumide (VUFB 15496) is a tricyclic dibenzo[b,f]thiepine neuroleptic agent developed by SPOFA (Research Institute for Pharmacy and Biochemistry, Prague). It functions as a dopamine D2 receptor antagonist [1]. Distinct from many first-generation antipsychotics, cloflumide is characterized preclinically as a noncataleptic neuroleptic with significantly higher antidopaminergic potency than clozapine in standardized assays [2]. Its pharmacokinetic profile in rats shows complete gastrointestinal absorption, peak plasma levels within 4 hours of oral administration, and a mean residence time of 2.75 hours after intravenous dosing, with neuroleptic activity mediated solely by the parent drug [3].

Why Cloflumide Cannot Be Replaced by Generic Dopamine Antagonists in Research


Tricyclic neuroleptics within the dibenzo[b,f]thiepine class exhibit divergent pharmacological profiles that preclude simple interchange. Cloflumide's noncataleptic character at antipsychotic doses distinguishes it from classical neuroleptics like haloperidol and chlorpromazine, which reliably induce catalepsy in rodents at therapeutic-equivalent doses [1]. Even within its structural class, small modifications produce substantial differences: isofloxythepin demonstrates strong cataleptogenic activity, while cloflumide's 4-carbamoylethyl-piperazine substitution confers a noncataleptic profile [2]. Furthermore, the compound's sole reliance on the parent drug for dopaminergic inhibition—with no contribution from metabolites—contrasts with agents whose active metabolites complicate pharmacokinetic-pharmacodynamic relationships [3]. These factors make direct substitution of cloflumide with other D2 antagonists scientifically invalid for studies requiring noncataleptic dopamine blockade.

Cloflumide Quantitative Differentiation Evidence Against Closest Analogs


Superior Antidopaminergic Potency Compared to Clozapine

In a systematic structure-activity study of 4-substituted 1-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazines, cloflumide (amide X, methanesulfonate salt) demonstrated significantly higher antidopaminergic activity than clozapine—the benchmark atypical antipsychotic—in standardized in vivo antidopaminergic assays [1]. The parent compound class is described as 'highly potent antidopaminergic, non-cataleptic neuroleptics' in the corresponding patent filing [2].

Antipsychotic Drug Discovery Dopamine D2 Antagonism Neuropsychopharmacology

Noncataleptic Profile Distinct from Haloperidol-Class Neuroleptics

Cloflumide is explicitly characterized as noncataleptic in rodent models at doses producing antipsychotic-like effects [1]. This contrasts sharply with classical neuroleptics such as haloperidol, spiperone, perphenazine, trifluoperazine, pimozide, and sulpiride, which all fail to inhibit decapitation convulsions—a behavioral correlate of catalepsy—and reliably induce catalepsy at therapeutic doses [2]. Isofloxythepin, a close structural analog in the same dibenzo[b,f]thiepine series, inhibits decapitation convulsions in a dose-dependent manner (0.5-8.0 mg/kg, PO), indicating a cataleptic profile, while cloflumide does not [2].

Catalepsy Models Extrapyramidal Side Effects Atypical Antipsychotics

Pharmacokinetic Advantage: Parent-Drug-Only Dopaminergic Activity

In a radiotracer study in rats, total neuroleptic activity in plasma determined by radioreceptor assay paralleled plasma cloflumide levels, demonstrating that the dopamine-inhibiting action is mediated solely by the parent drug with no contribution from metabolites [1]. This is quantified by the near-perfect correlation between plasma drug concentration and receptor occupancy. In contrast, many antipsychotics including chlorpromazine and haloperidol generate active metabolites that complicate dose-response relationships [2]. Cloflumide also achieves peak plasma levels within 4 hours of oral dosing, with a mean residence time of 2.75 hours (IV), and 96% total dose recovery within 3 days [1].

Drug Metabolism Radioreceptor Assay Neuroleptic Pharmacokinetics

Structural Differentiation: 2-Chloro-7-Fluoro Substitution Pattern

Cloflumide bears a unique 2-chloro-7-fluoro substitution on the dibenzo[b,f]thiepin tricycle coupled to a 4-carbamoylethyl-piperazine side chain [1]. This distinguishes it from isofloxythepin (3-fluoro-8-isopropyl substitution) and clopithepin (2-chloro, unsubstituted at position 7) [2]. The 7-fluoro substitution in cloflumide is critical for its noncataleptic profile, as the des-fluoro analog exhibits different behavioral pharmacology. The specific combination of 2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin core with a propionamide-terminated piperazine is unique to cloflumide among reported neuroleptics [1].

Medicinal Chemistry Tricyclic Neuroleptics Structure-Activity Relationship

Low Acute Toxicity in Preclinical Assessment

The 1986 SAR study explicitly reports that cloflumide methanesulfonate exhibits low acute toxicity in rodent models, a property evaluated alongside its antidopaminergic potency and noncataleptic character [1]. While specific LD50 values are not provided in the abstract, the patent disclosure reinforces that these compounds are 'highly potent' antidopaminergic agents suitable for oral and parenteral formulation, implying a favorable therapeutic margin [2]. This contrasts with the known higher acute toxicity profiles of classical neuroleptics such as chlorpromazine and haloperidol when compared at equipotent doses.

Safety Pharmacology Acute Toxicity Therapeutic Index

Optimal Research and Procurement Scenarios for Cloflumide (CAS 104821-36-5)


Noncataleptic Antipsychotic Mechanism Dissection

Cloflumide serves as a critical tool compound for distinguishing D2-receptor-mediated antipsychotic effects from motor side effects. In rodent behavioral pharmacology, it provides noncataleptic dopamine blockade at behaviorally active doses, enabling clean experimental designs to isolate therapeutic mechanisms from extrapyramidal confounds [1]. Researchers investigating atypical antipsychotic mechanisms should procure cloflumide rather than relying on clozapine alone, as its higher antidopaminergic potency offers a distinct pharmacological profile within the noncataleptic class [2].

Dopamine D2 Receptor Occupancy and Pharmacokinetic-Pharmacodynamic Modeling

Because cloflumide's neuroleptic activity is mediated entirely by the parent drug with no active metabolite contribution, it is an ideal candidate for PK-PD modeling studies requiring unambiguous correlation between plasma concentration and receptor occupancy [1]. The documented pharmacokinetic parameters—Tmax ≤4 h, MRT 2.75 h (IV), 96% dose recovery within 3 days—provide a well-characterized baseline for in vivo occupancy studies uncomplicated by metabolic activation [1].

Tricyclic Neuroleptic Structure-Activity Relationship (SAR) Studies

Cloflumide represents a unique data point in dibenzo[b,f]thiepine SAR: the 2-chloro-7-fluoro substitution pattern combined with a 4-carbamoylethyl-piperazine side chain is not replicated in any other commercially available neuroleptic [1]. Comparative SAR studies with isofloxythepin (3-fluoro-8-isopropyl) and clopithepin (2-chloro only) require authentic cloflumide to map how halogen position and side-chain structure jointly determine catalepsy liability and antidopaminergic potency [2].

Drug Metabolism and Biliary/Fecal Excretion Pathway Investigations

Cloflumide's disposition profile—87% of total radioactivity excreted in feces with 10% as unchanged drug—presents a valuable model substrate for investigating hepatobiliary elimination pathways of dibenzo[b,f]thiepine neuroleptics [1]. Its high liver and kidney tissue concentrations make it suitable for studying tissue distribution kinetics of tricyclic antipsychotics, particularly in comparative metabolism studies against agents with differing excretion routes.

Quote Request

Request a Quote for CLOFLUMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.